molecular formula C17H16F3N3OS B2874041 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034522-00-2

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2874041
CAS RN: 2034522-00-2
M. Wt: 367.39
InChI Key: OWFUAYFQDMASSR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thieno[3,2-c]pyridine ring, an azetidine ring, and a pyridine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound contains several cyclic structures, which can contribute to its stability and reactivity. The presence of nitrogen in the rings also suggests that it may act as a base or nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. Factors that could be important include its polarity, solubility, and stability .

Scientific Research Applications

Organic Synthesis and Characterization:

  • Studies on organotin(IV) complexes and their spectroscopic characterization have shown that certain organometallic compounds exhibit significant antibacterial activities, suggesting potential pharmaceutical applications (Singh, Singh, & Bhanuka, 2016). These findings indicate the relevance of exploring similar organometallic complexes for therapeutic uses.

Heterocyclic Chemistry and Drug Design:

  • Research on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties has revealed significant anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021). This suggests potential applications in drug discovery and development for compounds with similar structural features.

Pharmacological Applications:

  • A study on mGlu5 positive allosteric modulators, targeting schizophrenia, demonstrated the importance of specific structural motifs in enhancing in vitro potency and in vivo efficacy (Conde-Ceide et al., 2015). This highlights the potential of structurally related compounds in addressing neurological disorders.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs with similar structures act by binding to specific proteins or enzymes, altering their activity .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. This could include developing more efficient synthesis methods, studying its behavior in various reactions, and testing its activity against different biological targets .

properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS/c18-17(19,20)15-2-1-11(7-21-15)16(24)23-9-13(10-23)22-5-3-14-12(8-22)4-6-25-14/h1-2,4,6-7,13H,3,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFUAYFQDMASSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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